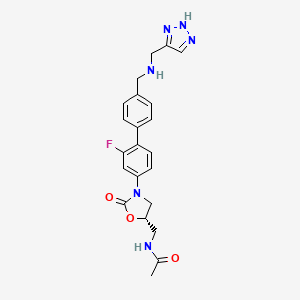
ラデゾリド
概要
説明
ラデゾリッドは、メリンタ・セラピューティクス社が開発した新規オキサゾリジノン系抗生物質です。特に薬剤耐性菌による細菌感染症の治療を目的としています。 ラデゾリッドは、ビアリールオキサゾリジノン系に属し、リネゾリッド耐性菌株を含む耐性菌株に対して有効性が示されています .
科学的研究の応用
Chemistry: Used as a model compound to study the synthesis and reactivity of oxazolidinones.
Biology: Investigated for its antibacterial properties and its ability to overcome resistance mechanisms in bacteria.
Medicine: Explored as a treatment for bacterial infections, including skin and soft tissue infections, and community-acquired pneumonia.
Industry: Potential use in developing new antibiotics and studying drug resistance mechanisms
作用機序
ラデゾリッドは、細菌リボソームに結合することで作用し、特に50Sリボソームサブユニットを標的にします。この結合はタンパク質合成を阻害し、細菌の細胞死につながります。 分子標的はリボソームタンパク質とRNAであり、関連する経路は翻訳の阻害に関連しています .
生化学分析
Biochemical Properties
Radezolid plays a crucial role in biochemical reactions by inhibiting bacterial protein synthesis. It interacts with the 50S ribosomal subunit, specifically binding to the ribosomal RNA and ribosomal proteins, thereby preventing the formation of functional ribosomes . This interaction inhibits the translation process, leading to the cessation of bacterial growth. Radezolid has been shown to bind to ribosome-binding protein 1 in humans and the 50S ribosomal protein L1 in Staphylococcus aureus .
Cellular Effects
Radezolid exhibits significant effects on various types of cells and cellular processes. It accumulates in phagocytic cells, such as macrophages, where it is distributed between the cytosol and lysosomes . This accumulation enhances its efficacy against intracellular pathogens. Radezolid has been shown to be effective against bacteria infecting human THP-1 macrophages, keratinocytes, endothelial cells, bronchial epithelial cells, osteoblasts, and rat embryo fibroblasts . It influences cell function by inhibiting bacterial protein synthesis, which in turn affects cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Radezolid involves its binding to the 50S ribosomal subunit, where it interacts with ribosomal RNA and proteins . This binding prevents the proper assembly of the ribosome, thereby inhibiting the translation process. Radezolid has a higher binding affinity to the ribosome compared to other oxazolidinones, which contributes to its enhanced activity . Additionally, Radezolid has been shown to cause translational inaccuracies, further inhibiting bacterial protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Radezolid have been observed to change over time. Studies have shown that Radezolid accumulates in phagocytic cells, with approximately 60% of the drug localized in the cytosol and 40% in the lysosomes . The stability and degradation of Radezolid have been studied, and it has been found to maintain its antimicrobial activity over extended periods. Long-term effects on cellular function have been observed, with Radezolid showing sustained efficacy against intracellular pathogens .
Dosage Effects in Animal Models
The effects of Radezolid vary with different dosages in animal models. Studies have shown that Radezolid exhibits excellent antimicrobial activity against Enterococcus faecium, with minimal cross-resistance with linezolid . The minimum inhibitory concentrations (MICs) of Radezolid against Enterococcus faecium were found to be significantly lower than those of linezolid, indicating its higher potency . At high doses, Radezolid has been associated with toxic effects, including methemoglobinemia .
Metabolic Pathways
Radezolid is involved in various metabolic pathways, including its interaction with ribosomal RNA and proteins . It has been shown to bind to ribosome-binding protein 1 in humans and the 50S ribosomal protein L1 in Staphylococcus aureus . These interactions inhibit bacterial protein synthesis and disrupt metabolic processes within the bacterial cell. Radezolid’s ability to bind to ribosomes and cause translational inaccuracies further affects metabolic flux and metabolite levels .
Transport and Distribution
Radezolid is transported and distributed within cells and tissues through various mechanisms. It accumulates extensively within human macrophages and polymorphonuclear leukocytes (PMNs), where it shows activity against intracellular pathogens . Radezolid’s distribution within cells is characterized by its localization in the cytosol and lysosomes, with no specific association with mitochondria . This distribution pattern enhances its efficacy against intracellular bacteria.
Subcellular Localization
The subcellular localization of Radezolid plays a crucial role in its activity and function. Studies have shown that Radezolid accumulates in phagocytic cells, with approximately 60% of the drug localized in the cytosol and 40% in the lysosomes . This dual subcellular distribution allows Radezolid to effectively target intracellular pathogens residing in different compartments within the cell. The absence of specific association with mitochondria suggests that Radezolid’s activity is primarily focused on the cytosol and lysosomes .
準備方法
ラデゾリッドは、重要な中間体の形成を含む一連の化学反応によって合成されます。 合成は一般的に以下の手順で行われます :
- オキサゾリジノン環の形成。
- ビアリール系の導入。
- トリアゾール環の組み込み。
- 最終カップリングと精製工程。
反応条件には、特定の触媒、溶媒、温度制御が用いられることが多く、目的の立体異性体と最終生成物の純度が保証されます。 工業生産方法では、これらの工程を大規模製造に最適化し、収率と純度を高く維持することに重点が置かれています .
化学反応解析
ラデゾリッドは、以下を含む様々な化学反応を起こします:
酸化: ラデゾリッドは、特定の条件下で酸化されて、異なる酸化生成物を生成する可能性があります。
還元: 還元反応は、分子内の官能基を修飾することができます。
置換: ラデゾリッドは、特にビアリール環とトリアゾール環で置換反応を起こす可能性があります。
これらの反応で一般的に使用される試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進する様々な触媒などがあります。 生成する主な生成物は、使用した特定の反応条件と試薬によって異なります .
科学研究への応用
化学: オキサゾリジノンの合成と反応性を研究するためのモデル化合物として使用されます。
生物学: 抗菌特性と細菌の耐性機構を克服する能力について研究されています。
医学: 皮膚および軟部組織感染症、および市中肺炎などの細菌感染症の治療薬として研究されています。
化学反応の分析
Radezolid undergoes various chemical reactions, including:
Oxidation: Radezolid can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Radezolid can undergo substitution reactions, particularly at the biaryl and triazole rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
類似化合物との比較
ラデゾリッドは、リネゾリッド、テジゾリッド、コンテゾリッドなどの他のオキサゾリジノン系抗生物質と比較されます。主な違いは次のとおりです:
効力: ラデゾリッドは、リネゾリッドと比較して、耐性菌株に対してより高い効力を示しています。
活性スペクトル: ラデゾリッドは、グラム陰性菌に対する有効性など、より広い活性スペクトルを持っています。
類似の化合物には以下が含まれます:
- リネゾリッド
- テジゾリッド
- コンテゾリッド
- ポジゾリッド
- デルパゾリッド
特性
IUPAC Name |
N-[[(5S)-3-[3-fluoro-4-[4-[(2H-triazol-4-ylmethylamino)methyl]phenyl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN6O3/c1-14(30)25-12-19-13-29(22(31)32-19)18-6-7-20(21(23)8-18)16-4-2-15(3-5-16)9-24-10-17-11-26-28-27-17/h2-8,11,19,24H,9-10,12-13H2,1H3,(H,25,30)(H,26,27,28)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTNOGHPGJANSW-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)C3=CC=C(C=C3)CNCC4=NNN=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)C3=CC=C(C=C3)CNCC4=NNN=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301007238 | |
| Record name | Radezolid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301007238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869884-78-6 | |
| Record name | Radezolid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869884-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Radezolid [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869884786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Radezolid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12339 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Radezolid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301007238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RADEZOLID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53PC6LO35W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Radezolid?
A1: Radezolid is a novel oxazolidinone antibiotic that functions by inhibiting bacterial protein synthesis. [, , , , , , ] It binds to the peptidyl transferase center (PTC) of the bacterial ribosome, specifically at the 50S ribosomal subunit. [, , ] This binding interferes with the initiation phase of translation, effectively preventing the formation of new proteins essential for bacterial survival and proliferation. [, ]
Q2: How does Radezolid's binding to the ribosome differ from that of Linezolid?
A2: While both Radezolid and Linezolid target the PTC, structural studies using cryo-electron microscopy have revealed subtle differences in their binding modes. [, ] These variations influence their interactions with the PTC, particularly when specific amino acids are present in the nascent peptide chain. For example, both Radezolid and Linezolid exhibit context-specific inhibition, preferentially stalling translation when alanine occupies the penultimate position of the growing peptide chain. [] This selectivity arises from the formation of a small hydrophobic crevice within the binding site, induced by the presence of the oxazolidinone moiety. This pocket accommodates the alanine side chain, enhancing the binding affinity of the antibiotic. []
Q3: How does the structure of Radezolid contribute to its antibacterial activity?
A4: Structure-activity relationship (SAR) studies have been instrumental in understanding the key structural features of Radezolid and its analogs that influence their antibacterial activity. [, , ] The presence of a biaryl spacer and a heteroaryl side chain, absent in Linezolid, increases Radezolid's ionization and hydrophilicity at physiological pH. [, ] These features contribute to its enhanced intracellular accumulation and potency. Modifications to the C- and D-rings of the oxazolidinone scaffold, which interact with highly conserved regions of the PTC, have also been shown to impact activity against both susceptible and resistant strains. []
Q4: What is the current understanding of the pharmacokinetic properties of Radezolid?
A5: Radezolid exhibits favorable pharmacokinetic properties, including rapid and extensive distribution into tissues and intracellular compartments. [, , , ] It accumulates efficiently in phagocytic cells like macrophages and neutrophils, achieving intracellular concentrations significantly higher than extracellular levels. [, , ] This characteristic is particularly relevant for treating infections where intracellular bacteria play a significant role. [, ]
Q5: What are the potential applications of Radezolid in the clinical setting?
A6: Radezolid has been investigated in clinical trials for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired pneumonia (CAP). [, , ] Its potent activity against Gram-positive bacteria, including those resistant to other antibiotics, makes it a promising candidate for treating these infections, especially in cases where multidrug resistance is a concern. [, , ] Further research and clinical trials will be essential to fully elucidate its therapeutic potential and establish its role in the management of bacterial infections.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




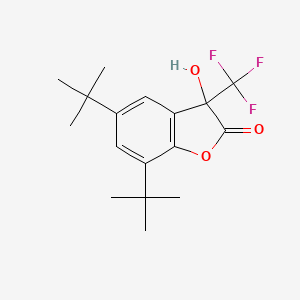



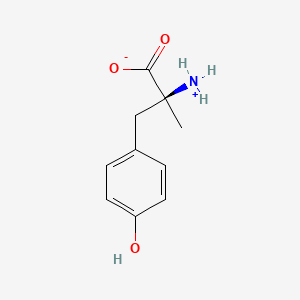
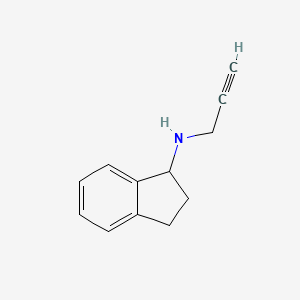
![[(2R,3R,4S,5R,6R)-5-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B1680425.png)
![9-Fluoro-8-(1h-imidazol-1-yl)-5-methyl-1-oxo-6,7-dihydro-1h,5h-pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B1680430.png)
![N-[2-[7-[4-[8-(2-acetamidoethyl)naphthalen-2-yl]oxybutoxy]naphthalen-1-yl]ethyl]acetamide](/img/structure/B1680433.png)
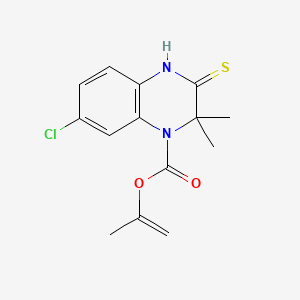
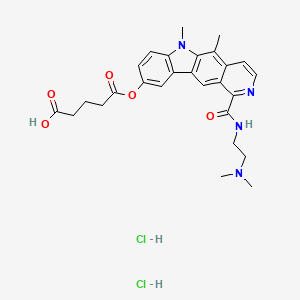
![Methyl 6-methyl-3-(2-methylpropyl)-4-(3-nitrophenyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1680436.png)
